Exotoxin A

Description

Structure

3D Structure

Properties

CAS No. |

91262-95-2 |

|---|---|

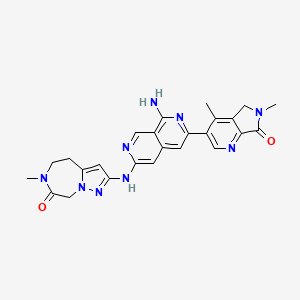

Molecular Formula |

C25H25N9O2 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

2-[[8-amino-6-(4,6-dimethyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)-2,7-naphthyridin-3-yl]amino]-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |

InChI |

InChI=1S/C25H25N9O2/c1-13-16(9-28-23-18(13)11-33(3)25(23)36)19-6-14-7-20(27-10-17(14)24(26)29-19)30-21-8-15-4-5-32(2)22(35)12-34(15)31-21/h6-10H,4-5,11-12H2,1-3H3,(H2,26,29)(H,27,30,31) |

InChI Key |

PYRBDKAMXQEVJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CN(C(=O)C2=NC=C1C3=NC(=C4C=NC(=CC4=C3)NC5=NN6CC(=O)N(CCC6=C5)C)N)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Pseudomonas aeruginosa Exotoxin A on Eukaryotic Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudomonas aeruginosa Exotoxin A (PEA) is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells, leading to cell death. Its highly specific mechanism of action has made it a valuable tool in biomedical research and a promising candidate for the development of targeted cancer therapies in the form of immunotoxins. This guide provides a comprehensive technical overview of the molecular mechanisms underlying PEA's cytotoxicity, from receptor binding and intracellular trafficking to its enzymatic activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Molecular Architecture of this compound

This compound is a single polypeptide chain of 613 amino acids, organized into three distinct structural and functional domains:

-

Domain I (Receptor-Binding Domain): Located at the N-terminus, this domain is responsible for the specific recognition of and binding to the CD91 receptor on the surface of eukaryotic cells.[1]

-

Domain II (Translocation Domain): This domain facilitates the translocation of the catalytic domain across the endosomal membrane into the cytosol.[1]

-

Domain III (Catalytic Domain): Situated at the C-terminus, this domain possesses ADP-ribosyltransferase activity, which is responsible for the toxin's cytotoxic effects.[1]

Intracellular Journey: From Cell Surface to Cytosol

The intoxication of a eukaryotic cell by this compound is a multi-step process involving receptor-mediated endocytosis, retrograde transport, and translocation into the cytosol.

Receptor Binding and Internalization

The initial and critical step in the mechanism of action of this compound is its binding to the cell surface receptor CD91, also known as the low-density lipoprotein receptor-related protein (LRP).[1][2] This interaction is mediated by Domain I of the toxin. Following binding, the toxin-receptor complex is internalized into the cell via clathrin-coated pits, a process known as receptor-mediated endocytosis.[2]

Intracellular Trafficking: A Retrograde Pathway

Once inside the cell within early endosomes, the acidic environment of these vesicles induces conformational changes in the toxin. A key event in this stage is the proteolytic cleavage of the toxin by the endosomal protease furin. This cleavage occurs between arginine-279 and glycine-280, separating the receptor-binding domain (Domain I) from the translocation and catalytic domains (Domains II and III).[2]

The C-terminal fragment, containing the catalytic activity, is then transported from the endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER) in a process called retrograde transport.[2] This transport is facilitated by the interaction of a C-terminal REDLK motif with the KDEL receptor in the Golgi apparatus.

Translocation to the Cytosol

From the ER, the catalytic domain of this compound is translocated into the cytosol. This process hijacks the cell's own ER-associated degradation (ERAD) pathway, which is normally used to eliminate misfolded proteins from the ER. The toxin mimics a misfolded protein and is transported through the Sec61 translocon into the cytoplasm.

Signaling Pathway of this compound Internalization and Trafficking

References

The Discovery and History of Pseudomonas Exotoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen and a major cause of nosocomial infections. A key virulence factor in its pathogenicity is the highly potent Pseudomonas Exotoxin A (PEA). This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of PEA, with a focus on the experimental evidence that has shaped our understanding of this toxin. It is intended for researchers, scientists, and professionals in drug development who are interested in bacterial toxins, protein synthesis inhibition, and the development of novel therapeutics.

Discovery and Early History

The existence of a lethal, extracellular toxin produced by Pseudomonas aeruginosa was first suggested in the mid-20th century. However, it was the work of Dr. P.V. Liu in the 1960s that laid the groundwork for its definitive identification. In 1973, Liu reported on the factors influencing the production of what he termed "this compound".[1]

A pivotal moment in the history of PEA research came in 1975 when Drs. B.H. Iglewski and D. Kabat demonstrated that PEA inhibits protein synthesis in eukaryotic cells in a manner dependent on nicotinamide adenine dinucleotide (NAD+).[1] Their work established the fundamental enzymatic activity of the toxin. Subsequent research by Iglewski, Kabat, and Liu in 1977 further elucidated the mechanism of action, showing that PEA catalyzes the adenosine diphosphate (ADP)-ribosylation of mammalian elongation factor 2 (eEF-2), a critical component of the protein translation machinery.[2] This mechanism is strikingly similar to that of diphtheria toxin, though the two toxins are immunologically distinct.[3][4]

In the late 1970s and 1980s, researchers including Dr. Stephen H. Leppla made significant contributions to the purification, characterization, and structural analysis of PEA.[4] These foundational studies paved the way for a deeper understanding of the toxin's structure-function relationships and its potential for therapeutic applications.

Structure of Pseudomonas this compound

Pseudomonas this compound is a single polypeptide chain with a molecular weight of approximately 66 kDa.[4] X-ray crystallography has revealed that the toxin is composed of three distinct structural and functional domains:

-

Domain Ia (amino acids 1-252): The N-terminal domain is responsible for binding to the CD91 receptor (also known as the low-density lipoprotein receptor-related protein 1 or LRP1) on the surface of susceptible eukaryotic cells.[2]

-

Domain II (amino acids 253-364): This domain is crucial for the translocation of the catalytic domain across the endosomal membrane into the cytosol of the host cell.[2]

-

Domain Ib (amino acids 365-399) and Domain III (amino acids 400-613): These domains constitute the C-terminal catalytic portion of the toxin. Domain III possesses the ADP-ribosyltransferase activity that is responsible for the toxin's cytotoxicity.[2]

A disulfide bond between cysteine residues at positions 265 and 287 links the domains.

Mechanism of Action: A Step-by-Step Cellular Hijacking

The cytotoxic effects of PEA are the result of a multi-step process that involves receptor binding, cellular uptake, intracellular trafficking, and enzymatic inactivation of a key component of the protein synthesis machinery.

Cellular Entry and Trafficking

The intoxication process begins with the binding of Domain Ia to the CD91 receptor on the host cell surface. Following binding, the toxin-receptor complex is internalized via clathrin-coated pits into endosomes. As the endosome acidifies, the protease furin cleaves PEA between arginine 279 and glycine 280, separating Domain Ia from the rest of the toxin. The C-terminal fragment, containing the catalytic domain, is then transported from the endosome to the endoplasmic reticulum (ER) through a retrograde transport pathway. From the ER, the catalytic domain is translocated into the cytosol.[2]

Enzymatic Inactivation of eEF-2

Once in the cytosol, the catalytic domain of PEA targets eukaryotic elongation factor 2 (eEF-2), a vital protein for the translocation step of polypeptide chain elongation during protein synthesis. PEA is an NAD+-diphthamide ADP-ribosyltransferase (EC 2.4.2.36).[2][3] It catalyzes the transfer of an ADP-ribose group from NAD+ to a unique post-translationally modified histidine residue on eEF-2 called diphthamide.[5]

The ADP-ribosylation of eEF-2 renders it inactive, thereby halting protein synthesis and ultimately leading to apoptotic cell death.[2][6]

Quantitative Data

The following tables summarize key quantitative data related to the activity of Pseudomonas this compound.

Table 1: Cytotoxicity of Pseudomonas this compound and Derivatives on Cancer Cell Lines

| Toxin/Immunotoxin | Cell Line | IC50 | Reference |

| Purified Wild-Type this compound | MCF-7 (Breast Cancer) | 4.9 µg/ml | [7][8] |

| Purified Mutant this compound | MCF-7 (Breast Cancer) | 3.6 µg/ml | [7][8] |

| hD7-1(VL-VH)-PE24mut | LNCaP (Prostate Cancer) | 0.74 ± 0.05 nM | [9][10] |

| hD7-1(VL-VH)-PE24mut | C4-2 (Prostate Cancer) | 1.71 ± 0.36 nM | [9][10] |

| hD7-1(VL-VH)-PE40 | Prostate Cancer Cells | In the picomolar range | [9][10] |

Table 2: Kinetic Parameters of Pseudomonas this compound ADP-Ribosyltransferase Activity

| Substrate | Parameter | Value | Reference |

| NAD+ | k_on | 4.7 ± 0.4 µM⁻¹ s⁻¹ | [11] |

| NAD+ | k_off | 194 ± 15 s⁻¹ | [11] |

| eEF-2 | k_on | 320 ± 39 µM⁻¹ s⁻¹ | [11] |

| eEF-2 | k_off | 131 ± 22 s⁻¹ | [11] |

| εNAD+ (in the absence of target protein) | K_M | low micromolar range | [12] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of Pseudomonas this compound.

Purification of Pseudomonas this compound

This protocol is based on methods described by Leppla and others.[13][14][15]

Objective: To purify PEA from P. aeruginosa culture supernatants.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PA103)

-

Trypticase soy broth (TSB) supplemented with glycerol and monosodium glutamate

-

Ammonium sulfate

-

Sucrose

-

Sephadex G-150 column

-

DEAE-cellulose or other anion-exchange chromatography column

-

Tris-HCl buffer (pH 8.0)

-

Sodium chloride

-

Bradford assay reagents

-

SDS-PAGE equipment and reagents

Procedure:

-

Bacterial Culture: Inoculate a large volume of supplemented TSB with P. aeruginosa and incubate with shaking at 37°C for 18-24 hours.

-

Harvesting Supernatant: Centrifuge the culture at high speed to pellet the bacteria. Collect the supernatant containing the secreted exotoxin.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 60-80%. Stir at 4°C for several hours to precipitate the proteins.

-

Collection and Resuspension: Centrifuge to collect the protein precipitate. Resuspend the pellet in a minimal volume of Tris-HCl buffer.

-

Dialysis: Dialyze the resuspended pellet against Tris-HCl buffer to remove excess ammonium sulfate.

-

Gel Filtration Chromatography: Apply the dialyzed protein solution to a Sephadex G-150 column equilibrated with Tris-HCl buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Ion-Exchange Chromatography: Pool the fractions containing PEA (identified by SDS-PAGE and/or activity assays) and apply to an anion-exchange column. Elute with a linear gradient of NaCl.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE to confirm the presence of a single band at approximately 66 kDa. Determine protein concentration using the Bradford assay.

ADP-Ribosylation of eEF-2 Assay

This protocol is adapted from methods described by Iglewski and Kabat, and later refined by others.[16][17]

Objective: To measure the enzymatic activity of PEA by detecting the ADP-ribosylation of eEF-2.

Materials:

-

Purified PEA

-

Purified eukaryotic elongation factor 2 (eEF-2)

-

[³²P]NAD+ (radiolabeled nicotinamide adenine dinucleotide)

-

Reaction buffer (e.g., Tris-HCl, pH 8.2, containing DTT and EDTA)

-

SDS-PAGE equipment and reagents

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified eEF-2, and purified PEA.

-

Initiate Reaction: Add [³²P]NAD+ to the reaction mixture to start the ADP-ribosylation reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.

-

Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled (ADP-ribosylated) eEF-2 band. The intensity of the band corresponds to the enzymatic activity of PEA.

Cell Cytotoxicity Assay (MTT Assay)

This is a common method to determine the cytotoxic effects of PEA on cultured cells.[7][8]

Objective: To quantify the viability of cells treated with PEA.

Materials:

-

Mammalian cell line (e.g., MCF-7, L929)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Purified PEA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Toxin Treatment: Prepare serial dilutions of PEA in cell culture medium and add them to the wells. Include control wells with medium only.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each PEA concentration relative to the untreated control cells. The IC50 value (the concentration of PEA that inhibits cell viability by 50%) can be determined by plotting cell viability against the logarithm of the PEA concentration and fitting the data to a dose-response curve.

Applications in Drug Development

The potent cytotoxicity of Pseudomonas this compound has been harnessed for the development of immunotoxins for cancer therapy.[4][18] In this approach, the cell-binding domain of PEA is replaced with a targeting moiety, such as an antibody fragment (e.g., a single-chain variable fragment or scFv), that specifically recognizes a surface antigen on cancer cells. This creates a chimeric protein that selectively delivers the toxic catalytic domain of PEA to malignant cells, leading to their destruction while sparing normal cells. Several PEA-based immunotoxins have been evaluated in clinical trials for the treatment of various cancers.[19][20]

Conclusion

The discovery and subsequent elucidation of the structure and function of Pseudomonas this compound represent a significant chapter in the fields of microbiology and toxicology. From its initial identification as a lethal factor in P. aeruginosa infections to its repurposing as a targeted anti-cancer agent, the study of PEA has provided fundamental insights into host-pathogen interactions, protein synthesis, and intracellular trafficking pathways. The experimental methodologies developed to investigate this toxin have become standard tools in the study of other bacterial toxins and have paved the way for innovative therapeutic strategies. Continued research on PEA and its derivatives holds promise for the development of next-generation targeted therapies for cancer and other diseases.

References

- 1. listlabs.com [listlabs.com]

- 2. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]

- 4. Immunotoxins containing Pseudomonas this compound: a short history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-eEF2 complex structure indicates ADP ribosylation by ribosome mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Large-scale purification and characterization of the exotoxin of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and characterization of Pseudomonas aeruginosa exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 16. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunotoxins containing Pseudomonas this compound: a short history - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Inhibitors of Pseudomonas aeruginosa Exotoxin-S ADP-Ribosyltransferase Activity. [publications.scilifelab.se]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on Exotoxin A ADP-ribosylation of Elongation Factor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen responsible for a wide array of infections, particularly in immunocompromised individuals. A key virulence factor in its pathogenic arsenal is Exotoxin A (ETA), a potent cytotoxin that inhibits protein synthesis in eukaryotic cells, leading to cell death.[1] ETA belongs to the family of A-B toxins, which are characterized by a multi-domain structure comprising a receptor-binding domain, a translocation domain, and an enzymatic domain.[2] The catalytic activity of ETA lies in its ability to transfer the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue, known as diphthamide, on eukaryotic elongation factor 2 (eEF2).[3][4] This covalent modification inactivates eEF2, a crucial component of the translational machinery, thereby halting polypeptide chain elongation and triggering apoptosis.[3][5] The specificity of ETA for eEF2 and its potent cytotoxic effects have made it a subject of intense research, not only for understanding bacterial pathogenesis but also as a platform for the development of targeted cancer therapies. This guide provides a comprehensive overview of the molecular mechanism of ETA-mediated ADP-ribosylation of eEF2, detailed experimental protocols for its study, and a summary of key quantitative data.

Molecular Mechanism of this compound Action

The cytotoxic action of this compound is a multi-step process that begins with its interaction with the host cell surface and culminates in the enzymatic inactivation of eEF2 in the cytosol.

Structure of this compound and eEF2

-

This compound (ETA): ETA is a single polypeptide chain of 613 amino acids, organized into three distinct functional domains.[6]

-

Domain I (Receptor-Binding Domain): Located at the N-terminus, this domain is responsible for binding to the CD91 receptor (also known as the alpha2-macroglobulin receptor/low-density lipoprotein receptor-related protein) on the surface of target cells.[7]

-

Domain II (Translocation Domain): This domain facilitates the translocation of the catalytic domain across the endosomal membrane into the cytosol.[8]

-

Domain III (Catalytic Domain): The C-terminal domain possesses the ADP-ribosyltransferase activity.[6][8] The active site within this domain binds both NAD+ and eEF2.[9]

-

-

Eukaryotic Elongation Factor 2 (eEF2): eEF2 is a GTP-binding protein that mediates the translocation of the ribosome along the mRNA during protein synthesis.[10] A key feature of eEF2 is the post-translational modification of a specific histidine residue to form diphthamide.[11] This complex modification is the exclusive target of ETA's enzymatic activity.[11][12]

The Intoxication Pathway

The journey of this compound from the extracellular space to the cytosol involves a series of well-defined steps:

-

Receptor Binding: ETA binds to the CD91 receptor on the host cell surface via its Domain I.[7]

-

Endocytosis: The toxin-receptor complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[13]

-

Proteolytic Cleavage: Within the acidic environment of the endosome, the toxin is cleaved by the protease furin between domains I and II. This cleavage is crucial for the subsequent steps of intoxication.[13] However, a shorter intracellular route involving direct translocation of the entire toxin from endosomes to the cytosol has also been described.[13][14]

-

Retrograde Transport: The C-terminal fragment containing the translocation and catalytic domains is transported from the endosome to the trans-Golgi network and then retrogradely to the endoplasmic reticulum (ER).[7][15]

-

Translocation to Cytosol: From the ER, the catalytic domain is translocated into the cytosol, a process that is thought to involve the ER-associated degradation (ERAD) pathway, utilizing the Sec61 translocon.[7][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Rabbit Reticulocyte Lysate Protocol [worldwide.promega.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery of mono-ADP ribosylating toxins with high structural homology to Pseudomonas this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and properties of rabbit reticulocyte protein synthesis elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of toxA and regA mRNA accumulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorescence investigation of the active site of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro enzyme activation and folded stability of Pseudomonas aeruginosa this compound and its C-terminal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recombinant Expression and Purification of Pseudomonas aeruginosa Truncated this compound in Escherichia coli [ps.tbzmed.ac.ir]

The Intracellular Odyssey: A Technical Guide to the Cellular Uptake of Pseudomonas Exotoxin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular entry and trafficking of Pseudomonas aeruginosa Exotoxin A (PE). Understanding this intricate pathway is not only crucial for elucidating bacterial pathogenesis but also for leveraging this potent toxin in the development of targeted cancer therapies, known as immunotoxins. This document details the step-by-step journey of this compound from the cell surface to its cytosolic target, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core processes.

The Multi-Step Cellular Uptake Pathway of this compound

This compound, a major virulence factor of Pseudomonas aeruginosa, is a single-chain 66-kDa protein belonging to the A-B family of toxins. Its structure is organized into three primary functional domains: Domain Ia for receptor binding, Domain II for translocation across membranes, and Domain III for catalytic activity.[] For the toxin to exert its cytotoxic effect—the inhibition of protein synthesis—it must navigate a complex intracellular trafficking route.

The canonical pathway involves the following sequential steps:

-

Receptor Binding: this compound initiates its entry by binding to the low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91 or the alpha-2-macroglobulin receptor, on the surface of target cells.[][2] This interaction is mediated by Domain Ia of the toxin.

-

Endocytosis: Following receptor binding, the toxin-receptor complex is internalized into the cell primarily via clathrin-mediated endocytosis.[3] Alternative pathways, such as caveolin-mediated internalization, have also been suggested, indicating a degree of promiscuity in its uptake mechanism.[4]

-

Vesicular Trafficking and Acidification: Once inside the cell, the toxin is trafficked through the endosomal pathway, moving from early to late endosomes. The acidic environment of the endosomes (pH ≈ 6.3) is believed to induce conformational changes in the toxin, a critical preparatory step for subsequent processing.[2][5]

-

Proteolytic Cleavage in the Trans-Golgi Network (TGN): From the endosomes, this compound is transported to the Trans-Golgi Network (TGN). Within this compartment, the host cell protease, furin, cleaves the toxin between Arginine 279 and Glycine 280.[6] This cleavage event separates the 28-kDa receptor-binding domain from the 37-kDa fragment containing the translocation and catalytic domains. The two fragments remain linked by a disulfide bond.[4]

-

Retrograde Transport to the Endoplasmic Reticulum (ER): The C-terminus of this compound contains a REDLK sequence, which functions as an ER-retrieval signal, similar to the canonical KDEL sequence.[6] After cleavage, this motif is recognized by the KDEL receptor in the Golgi apparatus, which mediates the retrograde transport of the 37-kDa fragment to the ER via COPI-coated vesicles.[4][7]

-

Translocation to the Cytosol: Upon arrival in the ER, the disulfide bond linking the toxin fragments is reduced. The 37-kDa catalytic fragment is then believed to hijack the ER-associated degradation (ERAD) pathway to retro-translocate across the ER membrane into the cytosol.[4] The Sec61 translocon is implicated as the channel for this process.[4]

-

Cytosolic Action: In the cytosol, the catalytic domain of this compound ADP-ribosylates Elongation Factor 2 (eEF2), a crucial component of the protein synthesis machinery.[4] This modification inactivates eEF2, halting protein synthesis and ultimately leading to apoptotic cell death.[4]

It is noteworthy that an alternative, though less characterized, pathway has been proposed where the full-length toxin may translocate directly from the endosome into the cytosol, bypassing the need for furin cleavage and retrograde transport.[2][6]

Visualizing the Pathway and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the this compound uptake pathway and associated experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the cellular uptake and activity of this compound.

Table 1: Binding Affinity and Cellular Uptake Kinetics

| Parameter | Value | Cell Type / Conditions | Reference |

| Binding Affinity (Kd) | 5.4 nM | Paraformaldehyde-fixed mouse LM fibroblasts | [8] |

| Plasma Membrane Association | 5 - 30 min | Rat Liver | [4][7] |

| Endosomal Internalization | 15 - 60 min | Rat Liver | [4][7] |

| Translocation to Cytosol | 30 - 90 min | Rat Liver | [4][7] |

| Receptor Sites per Cell | ~100,000 | Mouse LM fibroblasts | [8] |

Table 2: Environmental and Inhibitor Concentrations

| Parameter | Value | Function / Target | Reference(s) |

| Endosomal pH | ~6.3 | Toxin conformational change | [5] |

| Trans-Golgi Network (TGN) pH | ~6.45 | Furin activity, KDEL receptor binding | [9] |

| Furin Cleavage pH Optimum | ~5.5 (in vitro) | Proteolytic activation of PE | [10] |

| Bafilomycin A1 (inhibitor) | 0.1 - 1 µM | Inhibits V-ATPase, blocks endosomal acidification | |

| Brefeldin A (inhibitor) | 0.1 - 1 µg/mL | Disrupts Golgi, blocks ER-to-Golgi transport | |

| Furin Inhibitor (Dec-RVKR-CMK) | 60 µM | Blocks proteolytic cleavage of PE | [2] |

| IC₅₀ (Cytotoxicity) | 3.6 - 13.1 µg/mL | Inhibition of cell viability (MCF-7 cells) | [8] |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to study the this compound uptake pathway.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following toxin exposure.

Materials:

-

Target cells (e.g., MCF-7, L929)

-

96-well flat-bottom tissue culture plates

-

Complete cell culture medium

-

Purified this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

-

Toxin Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted toxin solutions. Include wells with medium only (negative control) and untreated cells (vehicle control).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

-

Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the toxin concentration and use non-linear regression to determine the IC₅₀ value (the concentration of toxin that inhibits cell viability by 50%).

Protocol for In Vitro Furin Cleavage Assay

This assay directly assesses the cleavage of this compound by the protease furin.

Materials:

-

Purified this compound (0.25 mg/mL)

-

Recombinant Furin (e.g., 100 U/mL from New England Biolabs)

-

Furin Cleavage Buffer (100 mM MES, 5 mM CaCl₂, 50 mM NaCl, pH 5.5)

-

2x SDS-PAGE non-reducing sample buffer

-

SDS-PAGE gel (e.g., 4-20% Tris-Glycine)

-

Gel staining solution (e.g., SimplyBlue SafeStain)

-

Incubator (37°C), heating block (85°C)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine this compound, furin, and furin cleavage buffer to the final concentrations specified above.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately mix the aliquot with an equal volume of 2x SDS-PAGE non-reducing sample buffer and heat at 85°C for 2 minutes to stop the reaction.[7]

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run under non-reducing conditions to keep the disulfide bond intact initially.

-

Visualization: Stain the gel using a Coomassie-based stain.

-

Analysis: Scan the gel. The appearance of a ~66 kDa band that decreases in intensity over time and the corresponding increase of a "nicked" band (representing the two fragments held by the disulfide bond) indicate furin cleavage. Densitometry can be used for quantification.

Protocol for Co-Immunoprecipitation (Co-IP) of this compound and LRP1

This protocol is used to demonstrate the physical interaction between this compound and its receptor, LRP1, in a cellular context.

Materials:

-

Cells expressing LRP1

-

This compound

-

Cold PBS

-

Cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific to LRP1 (for immunoprecipitation)

-

Antibody specific to this compound (for Western blotting)

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE equipment and Western blotting reagents

Procedure:

-

Cell Treatment: Culture LRP1-expressing cells to ~80-90% confluency. Treat the cells with this compound for a specified time (e.g., 1 hour at 4°C to allow binding but minimize internalization).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add cold lysis buffer, scrape the cells, and collect the lysate. Incubate on a rotator for 15-30 minutes at 4°C.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-LRP1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Exotoxin A antibody to detect the co-precipitated toxin.

Protocol for Tracking Fluorescently Labeled this compound

This protocol outlines a general approach for labeling this compound with a fluorescent dye and tracking its uptake and trafficking in live cells using confocal microscopy.

Materials:

-

Purified this compound

-

Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Live-cell imaging dish (e.g., glass-bottom dish)

-

Target cells

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Fluorescent Conjugation: a. Dissolve this compound in labeling buffer. b. Dissolve the amine-reactive dye in DMSO to create a stock solution. c. Add a 10-20 fold molar excess of the dye to the protein solution while gently stirring. d. Incubate for 1-2 hours at room temperature, protected from light. e. Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. f. Determine the degree of labeling and protein concentration via spectrophotometry.

-

Live-Cell Imaging: a. Cell Seeding: Seed target cells onto a glass-bottom imaging dish and allow them to adhere overnight. b. Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescently labeled this compound (e.g., 1-10 µg/mL). c. Incubation & Imaging: Immediately place the dish on the confocal microscope stage within the environmental chamber. d. Time-Lapse Acquisition: Begin acquiring images. Initially, focus on the cell surface to observe binding. Then, acquire time-lapse images (e.g., every 1-5 minutes) for 1-2 hours to track internalization and movement through endocytic compartments towards the perinuclear region (Golgi/ER). e. Co-localization (Optional): To identify specific organelles, cells can be co-stained with live-cell organelle trackers (e.g., LysoTracker for late endosomes/lysosomes or ER-Tracker) following manufacturer's protocols.

-

Image Analysis: Analyze the time-lapse series to observe the kinetics of toxin appearance in different cellular compartments. Quantify co-localization with organelle markers to confirm the trafficking pathway.

Conclusion

The cellular uptake of Pseudomonas this compound is a sophisticated, multi-step process that exploits fundamental host cell trafficking machinery. From receptor-mediated endocytosis to retrograde transport and ER-associated degradation, the toxin has evolved to efficiently deliver its catalytic domain to the cytosol. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is paramount for both advancing our knowledge of bacterial pathogenesis and for the rational design of this compound-based immunotoxins. The methodologies and data presented in this guide serve as a critical resource for researchers dedicated to these fields.

References

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Conjugation of Fab’ Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recombinant Expression of the Full-length Ectodomain of LDL Receptor-related Protein 1 (LRP1) Unravels pH-dependent Conformational Changes and the Stoichiometry of Binding with Receptor-associated Protein (RAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Macrophage Resistance to Pseudomonas this compound Is Correlated with Decreased Expression of the Low-Density Lipoprotein Receptor-Related Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]

- 10. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]

The Intricate Web of Regulation: A Deep Dive into Exotoxin A Production in Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its arsenal of virulence factors, of which Exotoxin A (ETA) is a key component. The production of this potent toxin is not a constitutive process but is instead meticulously controlled by a complex and interconnected regulatory network. This guide provides an in-depth exploration of the genetic regulatory mechanisms governing ETA synthesis, targeting researchers, scientists, and professionals involved in the development of novel therapeutics against P. aeruginosa infections. We will dissect the roles of the global virulence regulator Vfr, the intricate quorum sensing systems (Las, Rhl, and PQS), and the critical influence of iron availability through the Fur and PvdS regulators. This document summarizes key quantitative data, details essential experimental protocols for studying ETA regulation, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of this critical virulence determinant.

Core Regulatory Pathways

The genetic regulation of the toxA gene, which encodes this compound, is a multifactorial process involving a hierarchy of transcriptional regulators that respond to diverse environmental and cellular cues.

The Vfr Signaling Pathway

The Virulence Factor Regulator (Vfr) is a global transcriptional regulator that plays a pivotal role in controlling the expression of numerous virulence factors in P. aeruginosa, including this compound. Vfr is a homolog of the Escherichia coli catabolite activator protein (CAP) and is responsive to cyclic AMP (cAMP) levels.

Vfr directly and indirectly activates toxA transcription. It can directly bind to a consensus sequence in the promoter region of toxA, enhancing its expression.[1] Additionally, Vfr positively regulates the expression of regA, another transcriptional activator that is essential for high-level toxA expression.[2][3] The expression of vfr itself does not appear to be regulated by iron availability.[2][3]

Quorum Sensing Cascade: Las, Rhl, and PQS Systems

Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In P. aeruginosa, three interconnected QS systems, Las, Rhl, and PQS, form a hierarchical network that regulates a wide array of genes, including those involved in virulence.

The Las system, composed of the regulator LasR and the autoinducer synthase LasI (producing 3-oxo-C12-HSL), is at the top of the hierarchy. The LasR/3-oxo-C12-HSL complex activates the expression of the Rhl system (RhlR/RhlI) and the PQS system.[4] The Rhl system, in turn, utilizes the autoinducer C4-HSL. The Pseudomonas Quinolone Signal (PQS) system is a quinolone-based signaling pathway.[5] All three systems ultimately converge to positively regulate toxA expression, integrating population density information into the control of ETA production.[4][6]

Iron Limitation and the Fur/PvdS System

Iron is an essential nutrient for bacterial growth, and its availability is a critical signal for the expression of virulence factors in P. aeruginosa. The Ferric Uptake Regulator (Fur) protein is the master regulator of iron homeostasis. In iron-replete conditions, Fur binds to "Fur boxes" in the promoter regions of iron-regulated genes and represses their transcription.[7]

Under iron-limiting conditions, Fur repression is lifted, leading to the expression of genes involved in iron acquisition, such as those for siderophore biosynthesis. A key player in this response is PvdS, an alternative sigma factor.[4] The pvdS gene is itself repressed by Fur in the presence of iron.[8] When iron is scarce, PvdS is expressed and directs RNA polymerase to the promoters of specific genes, including regA and toxA, thereby activating their transcription.[4][9] This ensures that ETA is primarily produced under conditions of iron starvation, which is characteristic of the host environment. The Fur protein does not directly interact with the toxA or regAB promoters.[4]

Quantitative Data on this compound Regulation

The following tables summarize quantitative data from various studies, illustrating the impact of different regulators on toxA gene expression and ETA production.

| Regulator/Condition | Strain Background | Effect on toxA Expression/ETA Production | Fold Change/Reduction | Reference |

| vfr deletion | PAO1 | Significant reduction in ETA concentration | Not specified, but significant | [2][3] |

| regA deletion | PAO1 | Abolished ETA production | Near complete reduction | [2][3] |

| pvdS deletion | PAO1 | ETA production reduced to <5% of wild-type | >20-fold reduction | [4] |

| Overexpression of ptxR | PAO1 (iron-deficient) | 4- to 5-fold increase in ETA synthesis | 4-5 fold increase | [10] |

| Biofilm vs. Planktonic | Clinical Isolates | Upregulation of toxA in biofilm formers | 1.2 - 2.5 fold increase | [11] |

| UV-induced mutation | Clinical Isolate | Increased cytotoxic activity of purified ETA | 1.4-fold increase | [12] |

Table 1: Impact of Key Regulators on this compound Production.

| Condition | Strain Background | Reporter Gene | Effect on Promoter Activity | Reference |

| vfr mutation | PAO-SW | regA-lacZ | Reduced β-galactosidase activity at late growth stages | [6] |

| Putative regulatory mutations | PA103 | toxA-lacZ | Absent or low-level, iron-unrepressed expression | [5][13] |

| Putative regulatory mutations | PA103 | regAB P1 promoter | Reduced activity | [5][13] |

Table 2: Promoter Activity Studies using Reporter Fusions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the genetic regulation of ETA production in P. aeruginosa.

Quantification of toxA Gene Expression using qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the transcript levels of the toxA gene under different conditions or in various mutant backgrounds.

1. RNA Isolation:

-

Grow P. aeruginosa cultures to the desired growth phase (e.g., mid-log or stationary).

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., enzymatic lysis with lysozyme followed by treatment with a chaotropic agent like TRIzol).

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and include an on-column DNase digestion step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or gene-specific primers.

3. Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for toxA, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

Use primers for a housekeeping gene (e.g., rpsL, rpoD) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in toxA expression between different samples.[14]

Detection of this compound Protein by Western Blotting

Western blotting allows for the specific detection and semi-quantification of ETA protein in bacterial lysates or culture supernatants.

1. Sample Preparation:

-

For intracellular protein, pellet bacterial cells, resuspend in lysis buffer (e.g., RIPA buffer with protease inhibitors), and lyse by sonication or bead beating.

-

For secreted protein, collect the culture supernatant and concentrate it if necessary.

-

Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for this compound.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent dye, which recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

4. Detection and Analysis:

-

For HRP-conjugated antibodies, add a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.[15][16]

-

For fluorescently labeled antibodies, visualize the signal using a fluorescence imaging system.

-

Analyze the band intensities to compare the relative amounts of ETA between samples.

Analysis of Promoter Activity using lacZ Fusions

Transcriptional fusions of the toxA promoter to a promoterless lacZ gene are a valuable tool to study the regulation of toxA transcription in vivo.

1. Construction of Reporter Plasmids:

-

Clone the promoter region of the toxA gene upstream of a promoterless lacZ gene in a suitable E. coli-Pseudomonas shuttle vector.

-

Introduce the resulting reporter plasmid into the desired P. aeruginosa strains (e.g., wild-type and regulatory mutants) by transformation or conjugation.

2. β-Galactosidase Assay:

-

Grow the P. aeruginosa strains carrying the reporter plasmid under specific conditions.

-

Harvest the cells at different time points and permeabilize them (e.g., using chloroform and SDS).

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless.

-

β-galactosidase will cleave ONPG to produce galactose and o-nitrophenol, which is yellow.

-

Stop the reaction after a specific time by adding sodium carbonate.

-

Measure the absorbance of the yellow product at 420 nm.

-

Calculate the β-galactosidase activity in Miller units, which is proportional to the promoter activity.[17][18]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of a putative regulator on toxA expression.

Conclusion

The production of this compound in Pseudomonas aeruginosa is a tightly regulated process, orchestrated by a sophisticated network of transcriptional regulators that integrate signals from the cellular environment, including population density and iron availability. A thorough understanding of these intricate regulatory pathways is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. By targeting these regulatory networks, it may be possible to disarm this formidable pathogen, rendering it more susceptible to host defenses and conventional antibiotics. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of ETA regulation and to identify and validate new therapeutic targets.

References

- 1. Gene Expression in Pseudomonas aeruginosa: Evidence of Iron Override Effects on Quorum Sensing and Biofilm-Specific Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Iron on Pseudomonas aeruginosa Physiology: A REGULATORY LINK BETWEEN IRON AND QUORUM SENSING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The P-Type ATPase PA1429 Regulates Quorum-Sensing Systems and Bacterial Virulence [frontiersin.org]

- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Pseudomonas aeruginosa mutants that are deficient in this compound synthesis and are altered in expression of regA, a positive regulator of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Regulation of the Pseudomonas aeruginosa toxA, regA and ptxR genes by the iron-starvation sigma factor PvdS under reduced levels of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Pseudomonas aeruginosa mutants that are deficient in this compound synthesis and are altered in expression of regA, a positive regulator of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The vfr gene product, required for Pseudomonas aeruginosa this compound and protease production, belongs to the cyclic AMP receptor protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. atsbio.com [atsbio.com]

- 17. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

- 18. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

The Core Principles of Exotoxin A Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic resistance to antibiotics and its arsenal of virulence factors. Among these, Exotoxin A (ETA) stands out as a primary contributor to the bacterium's pathogenicity and a potent cytotoxin. This AB toxin meticulously orchestrates a multi-step intoxication process, culminating in the shutdown of host cell protein synthesis and induction of apoptosis. This technical guide provides a comprehensive overview of the fundamental principles governing ETA cytotoxicity, detailing its mechanism of action, cellular entry, and the experimental methodologies used to investigate its effects.

Mechanism of Action: A Tripartite Assault

The cytotoxic activity of this compound is a consequence of its well-defined three-domain structure, each playing a crucial role in the intoxication pathway.[1][2][3][4]

-

Domain I (Receptor-Binding Domain): Located at the N-terminus, this domain mediates the initial attachment of ETA to the host cell surface.[1][3][4] It specifically recognizes and binds to the α2-macroglobulin receptor/low-density lipoprotein receptor-related protein 1 (LRP1).[5] This binding is the critical first step that triggers the subsequent internalization of the toxin.

-

Domain II (Translocation Domain): Following receptor binding, Domain II facilitates the translocation of the catalytic domain across the host cell membrane.[1][3][4] After internalization into endosomes, the acidic environment induces a conformational change in ETA.[5] This domain is also subject to proteolytic cleavage by the host protease furin, a step that is important for the subsequent intracellular trafficking of the catalytic fragment.[5][6][7]

-

Domain III (Catalytic Domain): This C-terminal domain harbors the enzymatic activity of ETA.[1][2][3] Once in the cytosol, Domain III catalyzes the ADP-ribosylation of eukaryotic elongation factor 2 (eEF-2).[6][8][9][10][11][12] This covalent modification of a unique post-translationally modified histidine residue on eEF-2, known as diphthamide, renders the factor inactive.[6][13] The inactivation of eEF-2 leads to a complete halt in polypeptide chain elongation, thereby shutting down protein synthesis and ultimately leading to cell death.[8][9][10]

The Intoxication Pathway: A Journey into the Cell

The journey of this compound from the extracellular space to the host cell cytosol is a highly orchestrated process involving several key cellular pathways.

Cellular Entry and Intracellular Trafficking

-

Receptor-Mediated Endocytosis: ETA initiates its entry by binding to the LRP1 receptor on the cell surface.[5] This interaction triggers clathrin-mediated endocytosis, engulfing the toxin into endocytic vesicles.[6]

-

Endosomal Trafficking and Proteolytic Cleavage: Once inside the early endosome, the acidic pH induces conformational changes in ETA.[5] The toxin is then trafficked through the endosomal system. A crucial event in this process is the cleavage of ETA by the endosomal protease furin, which separates the catalytic domain (and a portion of Domain Ib) from the receptor-binding and translocation domains.[5][6]

-

Retrograde Transport to the Endoplasmic Reticulum: The C-terminal fragment of ETA, containing the catalytic domain, possesses a KDEL-like sequence (REDLK) at its carboxyl terminus.[6][13] This motif is recognized by the KDEL receptor in the Golgi apparatus, leading to the retrograde transport of the toxin fragment from the Golgi to the endoplasmic reticulum (ER).[6][13]

-

Translocation to the Cytosol: From the ER, the catalytic fragment is translocated into the cytosol. This process is thought to hijack the ER-associated protein degradation (ERAD) pathway, which normally removes misfolded proteins from the ER for degradation in the cytosol.[6][13]

Induction of Apoptosis

The inhibition of protein synthesis by ETA is a potent trigger for programmed cell death, or apoptosis. The cessation of the production of short-lived anti-apoptotic proteins, such as Mcl-1, is a key event in this process.[14] The degradation of Mcl-1 unleashes the pro-apoptotic protein Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.[14][15] ETA has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6]

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to inhibit a biological process (e.g., cell viability or protein synthesis) by 50%. These values can vary significantly depending on the cell line and the assay used.

| Cell Line | Toxin/Immunotoxin | IC50 | Reference |

| MCF-7 (Breast Cancer) | Purified this compound | 4.9 µg/ml | [6] |

| MCF-7 (Breast Cancer) | Purified Mutant this compound | 3.6 µg/ml | [6] |

| LNCaP (Prostate Cancer) | hD7-1(VL-VH)-PE24mut | 0.74 ± 0.05 nM | [13][14] |

| C4-2 (Prostate Cancer) | hD7-1(VL-VH)-PE24mut | 1.71 ± 0.36 nM | [13][14] |

| Various Human Epidermoid Carcinoma & Glioblastoma Cell Lines | D2C7-(scdsFv)-PE38KDEL | 0.18 to 2.5 ng/ml | [16] |

| A431-K5 (Mesothelin-expressing) | scFv-PE38 | 0.6 ng/ml | [16] |

| Various Glioma Cell Lines | IL-13-PE38QQR | <0.1 to >300 ng/ml | [16] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Toxin Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.[6]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Principle: Cells are incubated with a radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine). The amount of radioactivity incorporated into newly synthesized proteins is measured and is inversely proportional to the level of protein synthesis inhibition.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for a specific duration.

-

Radiolabeling: Add a medium containing the radiolabeled amino acid to each well and incubate for a short period (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).

-

Washing: Wash the protein pellet to remove unincorporated radiolabeled amino acids.

-

Quantification: Solubilize the protein pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells.[5]

Caspase Activity Assay

This assay measures the activity of caspases, key proteases in the apoptotic pathway.

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells to release the cellular contents, including active caspases.

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow the caspase to cleave the substrate.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: The signal intensity is proportional to the caspase activity in the sample.[2][18]

Visualizing the Cytotoxic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound cytotoxicity.

This compound Intoxication Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Preparation and evaluation of the this compound nano-gold conjugate as a vaccine candidate for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Pseudomonas aeruginosa exotoxin T induces potent cytotoxicity against a variety of murine and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.wiki [static.igem.wiki]

- 9. kumc.edu [kumc.edu]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]

- 14. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V Staining Protocol [bdbiosciences.com]

- 18. journals.asm.org [journals.asm.org]

Initial Characterization of Exotoxin A Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa exotoxin A (ETA) is a potent virulence factor and a key contributor to the pathogenicity of this opportunistic bacterium. The toxicity of ETA is attributed to its enzymatic activity, which ultimately disrupts protein synthesis in eukaryotic cells, leading to cell death. This technical guide provides an in-depth overview of the initial characterization of ETA's enzymatic function, focusing on its core catalytic activity: the ADP-ribosylation of elongation factor 2 (EF-2). The information presented here is crucial for researchers and drug development professionals working on novel therapeutics targeting P. aeruginosa infections.

Core Enzymatic Activity of this compound

This compound is a member of the A-B family of bacterial toxins and functions as a mono-ADP-ribosyltransferase (EC 2.4.2.36).[1] The enzymatic activity resides in the C-terminal domain of the toxin. Following cellular uptake and proteolytic processing, the enzymatically active fragment of ETA is released into the cytosol. This fragment catalyzes the transfer of an adenosine diphosphate (ADP)-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue, known as diphthamide, on eukaryotic elongation factor 2 (EF-2).[1][2][3][4]

The covalent modification of EF-2 by ADP-ribosylation renders it inactive.[5] EF-2 is a crucial component of the translational machinery, responsible for mediating the GTP-dependent translocation of the ribosome along the mRNA molecule. By inactivating EF-2, ETA effectively halts polypeptide chain elongation, leading to a complete shutdown of protein synthesis and subsequent cell death.[5][6] The mechanism of ETA is functionally similar to that of diphtheria toxin.[6]

Quantitative Analysis of Enzymatic Activity

| Parameter | Substrate | Value | Reference |

| kon (Association Rate Constant) | NAD+ | 4.7 ± 0.4 µM-1 s-1 | (PMID: 14705944) |

| koff (Dissociation Rate Constant) | NAD+ | 194 ± 15 s-1 | (PMID: 14705944) |

| kon (Association Rate Constant) | eEF-2 | 320 ± 39 µM-1 s-1 | (PMID: 14705944) |

| koff (Dissociation Rate Constant) | eEF-2 | 131 ± 22 s-1 | (PMID: 14705944) |

Experimental Protocols

The foundational experiments to characterize the enzymatic activity of this compound relied on in vitro assays using purified components and cell-free extracts. Below are detailed methodologies representative of these initial studies.

Protocol 1: In Vitro ADP-Ribosylation of EF-2 using Radiolabeled NAD+

This protocol describes a classic method to directly measure the transfer of ADP-ribose from NAD+ to EF-2.

Materials:

-

Purified, activated this compound

-

Purified eukaryotic Elongation Factor 2 (e.g., from rabbit reticulocyte lysate or wheat germ)

-

[adenine-14C]-NAD+ or [32P]-NAD+

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM dithiothreitol (DTT)

-

10% (w/v) Trichloroacetic acid (TCA), ice-cold

-

5% (w/v) Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Reaction Buffer

-

Purified EF-2 (to a final concentration of 1-10 µM)

-

[14C]-NAD+ or [32P]-NAD+ (to a final concentration of 10-100 µM, with a known specific activity)

-

-

Initiation of Reaction: Add purified, activated this compound to the reaction mixture to initiate the enzymatic reaction. The final concentration of the toxin should be in the nanomolar range and determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C. The incubation time will vary depending on the enzyme concentration and desired extent of reaction, but typically ranges from 10 to 60 minutes.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the proteins, including the radiolabeled EF-2.

-

Protein Precipitation: Incubate the mixture on ice for 30 minutes to ensure complete protein precipitation.

-

Filtration: Collect the precipitated protein by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filter with three aliquots of ice-cold 5% TCA to remove any unincorporated radiolabeled NAD+.

-

Drying: Dry the filter under a heat lamp or in an oven.

-

Quantification: Place the dried filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of ADP-ribose transferred to EF-2 based on the specific activity of the radiolabeled NAD+ and the measured counts per minute.

Protocol 2: Rabbit Reticulocyte Lysate Assay for Inhibition of Protein Synthesis

This assay measures the functional consequence of EF-2 inactivation by monitoring the inhibition of protein synthesis in a cell-free system.

Materials:

-

Purified, activated this compound

-

Amino acid mixture (lacking methionine)

-

[35S]-Methionine

-

Template mRNA (e.g., globin mRNA)

-

Reaction Buffer (as supplied with the lysate, typically containing an energy regenerating system)

-

1 M NaOH

-

10% (w/v) Trichloroacetic acid (TCA), ice-cold

-

5% (w/v) Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Pre-incubation with Toxin: In a microcentrifuge tube, pre-incubate the rabbit reticulocyte lysate with varying concentrations of activated this compound for 15-30 minutes at 30°C. This allows the toxin to inactivate the endogenous EF-2.

-

Initiation of Translation: Initiate protein synthesis by adding the following components to the pre-incubated lysate:

-

Template mRNA

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine

-

-

Incubation: Incubate the translation reaction at 30°C for 60-90 minutes.

-

Termination of Reaction: Stop the reaction by adding 1 M NaOH to hydrolyze the aminoacyl-tRNAs.

-

Protein Precipitation: Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of ice-cold 10% TCA.

-

Filtration, Washing, and Quantification: Follow steps 6-10 from Protocol 1 to collect, wash, and quantify the amount of incorporated [35S]-Methionine.

-

Data Analysis: Compare the amount of protein synthesis (in counts per minute) in the toxin-treated samples to a control sample without toxin. This will allow for the determination of the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Visualizations

Signaling Pathway of this compound Intoxication

Caption: Cellular intoxication pathway of this compound.

Experimental Workflow for In Vitro Enzymatic Characterization

Caption: Workflow for characterizing this compound enzymatic activity in vitro.

References

- 1. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound-eEF2 complex structure indicates ADP ribosylation by ribosome mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Pseudomonas aeruginosa exotoxin Aiadenosine diphosphate-ribosylation of mammalian elongation factor 2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modes of Action of ADP-Ribosylated Elongation Factor 2 in Inhibiting the Polypeptide Elongation Cycle: A Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]

- 7. Rabbit Reticulocyte Lysate Protocol [promega.jp]

- 8. promegaconnections.com [promegaconnections.com]

Methodological & Application

Protocol for High-Yield Expression and Purification of Recombinant Exotoxin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the expression and purification of recombinant Pseudomonas aeruginosa Exotoxin A (PE) in Escherichia coli. This protocol is designed to yield a high quantity of pure, and biologically active protein suitable for use in various research and drug development applications, including the construction of immunotoxins.

Introduction

Pseudomonas aeruginosa this compound (PE) is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells by catalyzing the ADP-ribosylation of elongation factor 2 (EF-2).[1][2] This cytotoxic activity has made PE a valuable tool in cancer research, where it is often engineered into immunotoxins to specifically target and kill cancer cells.[1][3][4] For such applications, it is crucial to produce high-purity recombinant PE. Often, truncated forms of PE, lacking the native cell-binding domain, are used to create targeted therapies.[1][2] This protocol details the expression of a His-tagged recombinant PE in E. coli and its subsequent purification using a multi-step chromatography process.

Principle

The protocol involves the transformation of an E. coli expression host with a plasmid containing the gene for a His-tagged recombinant this compound. Expression is induced, and the bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using a combination of chromatographic techniques, primarily Immobilized Metal Affinity Chromatography (IMAC) followed by polishing steps such as ion-exchange and size-exclusion chromatography to achieve high purity. A critical final step involves the removal of endotoxins, which are common contaminants in E. coli expression systems.

Experimental Workflow

Caption: Overall workflow for recombinant this compound expression and purification.

Materials and Reagents

Expression

-

E. coli strain BL21(DE3)

-

pET expression vector containing the gene for His-tagged recombinant this compound

-

Luria-Bertani (LB) medium

-

Kanamycin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis

Purification

-

IMAC Buffers:

-

Ion-Exchange Buffers (Anion Exchange):

-

Equilibration Buffer: 20 mM Tris-HCl, pH 8.0

-

Elution Buffer: 20 mM Tris-HCl, pH 8.0, 1 M NaCl

-

-

Size-Exclusion Chromatography Buffer:

-

SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

-

Chromatography Columns:

Endotoxin Removal

-

Triton X-114[11]

-

Endotoxin-free water and buffers

Experimental Protocols

Expression of Recombinant this compound

-

Transformation: Transform the pET expression vector containing the recombinant this compound gene into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.[5]

-

Starter Culture: Inoculate a single colony from the plate into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 250 rpm.

-